fluoro(1,2,3,4,5,6-13C6)cyclohexatriene
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Overview
Description
Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene: is a highly strained isomer of benzene, characterized by the presence of a fluorine atom and six carbon atoms labeled with the isotope carbon-13. This compound is notable for its unique structure, where the three double bonds are cumulated, resulting in significant strain and high reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluoro(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the reaction of a cyclohexadiene derivative with a fluorinating agent such as cesium fluoride. The reaction conditions are carefully controlled to manage the high reactivity and instability of the compound .
Industrial Production Methods: Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Instead, it is synthesized in small quantities for research purposes, often using specialized laboratory equipment and techniques to ensure safety and precision .
Chemical Reactions Analysis
Types of Reactions: Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene undergoes a variety of chemical reactions, including:
Cycloadditions: The compound can participate in [2+2] and [4+2] cycloaddition reactions due to its strained structure.
Nucleophilic Additions: The presence of cumulated double bonds makes it susceptible to nucleophilic attack.
σ-Bond Insertions: The compound can insert into σ-bonds, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as dienes for cycloaddition reactions. Reactions are typically conducted under inert atmosphere conditions to prevent decomposition .
Major Products: The major products formed from these reactions include various cycloadducts, nucleophilic addition products, and insertion products, which can be further transformed into more complex molecules .
Scientific Research Applications
Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene has several applications in scientific research:
Organic Synthesis: It serves as a versatile reagent for constructing complex organic molecules through cycloaddition and nucleophilic addition reactions.
Mechanistic Studies: The compound is used to study reaction mechanisms and the behavior of strained molecules under different conditions.
Isotope Labeling: The carbon-13 labeling makes it useful in NMR spectroscopy and other analytical techniques to trace reaction pathways and study molecular dynamics.
Mechanism of Action
The high reactivity of fluoro(1,2,3,4,5,6-13C6)cyclohexatriene is primarily due to the strain in its cumulated double bonds. This strain increases the compound’s free energy, making it highly reactive and prone to undergoing various chemical transformations. The molecular targets and pathways involved in its reactions include nucleophilic sites and π-bonds, which facilitate cycloaddition and nucleophilic addition reactions .
Comparison with Similar Compounds
1,2,3-Cyclohexatriene: Another strained isomer of benzene with cumulated double bonds.
Benzyne: A highly reactive intermediate with a triple bond in a six-membered ring.
1,2-Cyclohexadiene: A less strained isomer with two double bonds in a six-membered ring.
Uniqueness: Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene is unique due to the presence of the fluorine atom and carbon-13 labeling, which enhance its reactivity and make it particularly useful for mechanistic studies and isotope labeling applications .
Properties
Molecular Formula |
C6H5F |
---|---|
Molecular Weight |
102.058 g/mol |
IUPAC Name |
fluoro(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
PYLWMHQQBFSUBP-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)F |
Canonical SMILES |
C1=CC=C(C=C1)F |
Origin of Product |
United States |
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